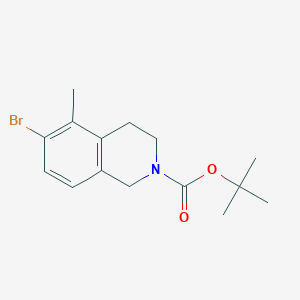

tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYARFYNZFOIUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization for Core Formation

The dihydroisoquinoline core is typically constructed via Bischler-Napieralski cyclization . Starting with 4-methylphenethylamine, the reaction proceeds through amide formation followed by cyclization using phosphorus oxychloride (POCl₃):

Amide Formation :

Cyclization :

Key Reaction Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amidation | Acetic anhydride, DMAP | Toluene | Reflux | 92% |

| Cyclization | POCl₃ | DCM | 0°C → RT | 85% |

Regioselective Bromination at Position 6

Bromination introduces the substituent at position 6. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator achieves regioselectivity:

- Radical Bromination :

Challenges :

tert-Butoxycarbonyl (Boc) Protection

The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA):

- Protection :

Characterization Data :

- ¹H NMR (CDCl₃) : δ 7.31 (dd, 1H), 7.30 (br s, 1H), 6.98 (d, 1H), 4.52 (s, 2H), 3.63 (t, 2H), 2.81 (t, 2H), 1.50 (s, 9H).

- LC-MS : m/z 326.23 [M+H]⁺.

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling for Boronate Intermediates

For functionalization flexibility, the brominated intermediate is converted to a boronate ester via Suzuki-Miyaura coupling :

- Boronation :

Application :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for Boc protection:

- Optimized Protocol :

- 6-Bromo-5-methyl-3,4-dihydroisoquinoline (1 eq), Boc₂O (1.1 eq), NaH (1.2 eq) in THF.

- Conditions : Microwave at 100°C for 1 hour.

- Yield : 95%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Green Chemistry Principles

- Solvent Recycling : THF and DCM are recovered via distillation.

- Catalyst Recovery : PdCl₂(dppf) is filtered and reused, reducing costs.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Bischler-Napieralski | High regioselectivity | Requires toxic POCl₃ |

| Radical Bromination | Scalable, cost-effective | Isomer separation needed |

| Microwave Synthesis | Rapid, high yield | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form dihydroisoquinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

- Oxidation products include quinoline derivatives.

- Reduction products include dihydroisoquinoline derivatives.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through various methods, often utilizing the Castagnoli–Cushman reaction. This reaction involves the interaction of imines with cyclic anhydrides to produce isoquinoline derivatives. The introduction of different substituents on the nitrogen and carbon positions allows for modulation of pharmacological properties .

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Castagnoli–Cushman Reaction | Reaction of imines with cyclic anhydrides leading to isoquinoline derivatives |

| Amide Coupling | Transformation of carboxylic acids into amides to enhance biological activity |

Research indicates that compounds derived from dihydroisoquinolines exhibit significant biological activities. The specific compound this compound has been studied for its potential as an inhibitor of various enzymes and receptors.

Antitumor Activity:

Studies have shown that derivatives of dihydroisoquinolines can act as effective antitumor agents. For instance, in vitro studies demonstrated that related compounds significantly reduced the viability of cancer cell lines such as MDA-MB-231, a model for triple-negative breast cancer .

Neuroprotective Effects:

The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. The ability to inhibit certain receptors may contribute to its protective effects against neuronal damage.

Case Studies

-

Antitumor Efficacy in Breast Cancer Models:

In a systematic study involving xenograft models, the compound was administered at varying doses to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent . -

Mechanistic Studies:

Further investigations into the mechanism of action revealed that the compound may interact with specific signaling pathways involved in cell proliferation and apoptosis. This insight is crucial for understanding how to optimize its use in cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and tert-butyl groups play a crucial role in modulating the compound’s activity and selectivity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : Bromine at the 6- or 7-position (e.g., ) enhances utility in cross-coupling reactions compared to 5-bromo analogs (e.g., ), which may exhibit steric hindrance.

- Methyl vs. Polar Groups: The 5-methyl group in the target compound increases lipophilicity (logP ~2.5 predicted) relative to 6-hydroxy (logP ~1.2) or 6-amino (logP ~1.0) analogs, impacting membrane permeability in drug design .

Key Observations :

- Microwave-assisted synthesis (e.g., ) achieves near-quantitative yields (99%) for 7-bromo analogs, suggesting scalability advantages.

- The target compound’s synthesis may require optimized bromination conditions due to steric effects from the 5-methyl group.

Physical and Spectral Properties

Physical data highlight trends in stability and purification requirements.

Key Observations :

- Hydroxy and amino analogs exhibit higher melting points due to hydrogen bonding (e.g., 110°C for 6-hydroxy vs. oil forms for bromo derivatives) .

- ¹H-NMR of bromo compounds shows distinct aromatic proton shifts (δ 8.61 ppm) , aiding structural confirmation.

Biological Activity

Tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20BrNO2

- Molecular Weight : 326.23 g/mol

- CAS Number : 1208368-19-7

The compound features a dihydroisoquinoline backbone, which is known for its presence in various natural products and pharmaceuticals. The inclusion of a tert-butyl group enhances lipophilicity, potentially affecting biological activity and solubility .

1. Pharmacological Potential

Research indicates that isoquinoline derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, which is critical in various diseases such as arthritis and cardiovascular disorders.

- Analgesic Properties : Preliminary studies suggest potential analgesic effects, making it a candidate for pain management therapies .

- Neuroprotective Effects : Isoquinoline derivatives have been linked to neuroprotection, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.

The biological activity of this compound may be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter systems.

- Enzyme Inhibition : It could inhibit specific enzymes involved in inflammatory pathways or pain signaling.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the dihydroisoquinoline skeleton.

- Bromination at the 6-position.

- Esterification with tert-butyl alcohol to yield the final product.

Each step requires precise control of reaction conditions to ensure high purity and yield .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Study 1 | Identified isoquinoline derivatives with significant anti-inflammatory activity; suggested further exploration into their mechanisms. |

| Study 2 | Reported on the pharmacokinetic profiles of similar compounds; highlighted their potential for CNS-targeted therapies. |

| Discussed the lipophilicity of isoquinoline derivatives; suggested that structural modifications could enhance bioavailability and efficacy. |

Q & A

Q. What are the recommended handling and storage protocols for tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate to ensure stability?

The compound should be stored in a tightly sealed container under dry conditions at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, or incompatible substances (e.g., strong oxidizing agents). Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory during handling. Ensure proper ventilation to minimize inhalation risks, as analogous dihydroisoquinoline derivatives are associated with acute toxicity and respiratory irritation .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data for this compound is limited, related tert-butyl dihydroisoquinoline carboxylates are synthesized via microwave-assisted coupling reactions. For example, tert-butyl 5-substituted derivatives are prepared using tert-butyl carbamate intermediates in tetrahydrofuran (THF) under microwave irradiation (100°C, 1 hour), followed by purification via silica gel chromatography . Bromination at the 6-position may involve electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions.

Q. How can the purity and identity of this compound be verified post-synthesis?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR): Confirm the presence of the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and bromine/methyl substituents via H and C NMR.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for research use).

- Mass Spectrometry (MS): Verify molecular weight (e.g., [M+H]+ ion for CHBrNO, calculated ~348.1 Da).

Cross-reference with X-ray crystallography data for analogous compounds to confirm stereochemistry .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in further functionalization?

The bromine at the 6-position is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) or radical-mediated reactions. For example, in tert-butyl 8-bromo-3,4-dihydroisoquinoline derivatives, palladium-catalyzed cross-coupling with aryl boronic acids proceeds efficiently at 80°C in aqueous THF. The methyl group at the 5-position may sterically influence reaction rates and regioselectivity, requiring optimization of catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

The tert-butyloxycarbonyl (Boc) group is hydrolytically labile under acidic conditions (e.g., HCl in dioxane) but stable in basic environments. Kinetic studies on similar Boc-protected dihydroisoquinolines show decomposition above pH 9, necessitating pH-controlled reaction conditions. Stability assays (e.g., TGA/DSC) are recommended to assess thermal degradation thresholds .

Q. What strategies mitigate competing side reactions during bromine substitution or methyl group modification?

Side reactions (e.g., dehydrohalogenation or oxidation) can be minimized by:

- Using anhydrous solvents and inert atmospheres (N/Ar).

- Employing mild bases (e.g., KCO) instead of strong bases.

- Temperature control (e.g., <0°C for lithiation steps).

For methyl group functionalization, directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) has been successful in analogous systems .

Q. What are the implications of steric and electronic effects in designing derivatives for biological activity studies?

The 5-methyl group introduces steric hindrance, potentially limiting binding to enzymatic pockets. Computational modeling (e.g., DFT or molecular docking) can predict interactions with target proteins. For μ-opioid receptor (MOR) studies, tert-butyl dihydroisoquinoline derivatives with bulky N-substitutions showed enhanced selectivity, suggesting similar strategies for optimizing this compound’s pharmacological profile .

Methodological Considerations

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?

Discrepancies often arise from polymorphic forms or impurities. Reproduce literature protocols exactly, and characterize batches using orthogonal techniques (e.g., XRD for crystallinity, DSC for melting behavior). For solubility, use standardized solvents (e.g., DMSO for stock solutions) and report concentrations with UV-Vis validation .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Residual solvents (e.g., THF or ethyl acetate) and unreacted intermediates (e.g., tert-butyl carbamate) can co-elute during chromatography. Use GC-MS headspace analysis for volatile impurities and LC-MS/MS for non-volatiles. Limit detection thresholds to <0.1% per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.